
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is a synthetic amino acid derivative that features a morpholine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring. This can be achieved by reacting diethanolamine with a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group at the desired position.
Amino Acid Backbone Construction: The next step involves the introduction of the amino acid backbone. This can be done by reacting the methyl-substituted morpholine with a suitable amino acid precursor, such as acrylonitrile, under acidic conditions to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the amino position.
Scientific Research Applications
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding assays.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-morpholinyl)propanoic acid: Lacks the methyl group on the morpholine ring.
2-Amino-3-(4-ethylmorpholin-2-yl)propanoic acid: Contains an ethyl group instead of a methyl group on the morpholine ring.
2-Amino-3-(4-methylpiperidin-2-yl)propanoic acid: Features a piperidine ring instead of a morpholine ring.
Uniqueness
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is unique due to the presence of the methyl-substituted morpholine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-10-2-3-13-6(5-10)4-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
XVEVBHOFQHCBMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



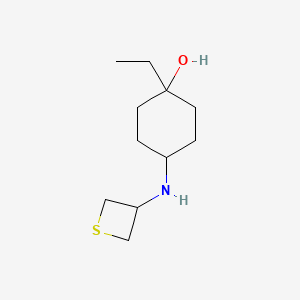
![(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
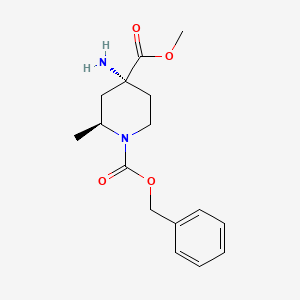
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)

![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13340470.png)
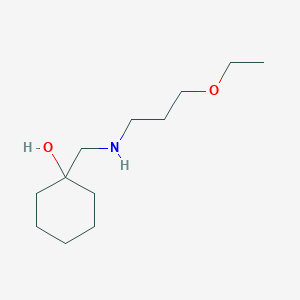

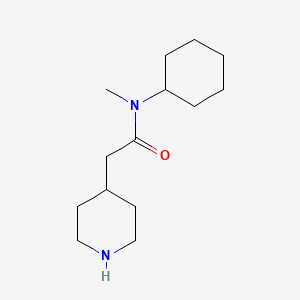
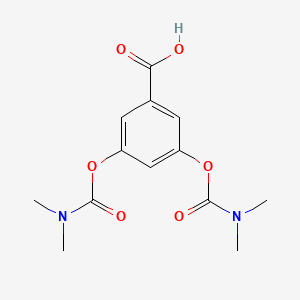
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
